Benfotiamine

Pharmacokinetics Bioavailability Prodrugs

Water-soluble thiamine salts fail to achieve therapeutic tissue concentrations after oral dosing, limiting their utility in diabetic complication studies. Benfotiamine solves this with an 11.5-fold higher oral bioavailability vs. thiamine HCl, enabling sustained supra-physiological plasma thiamine levels without injection. • 300-400% transketolase activation-diverts excess glycolytic metabolites into the pentose phosphate pathway, normalizing three major hyperglycemia-driven damage pathways. • Peripheral tissue-selective delivery to liver, kidney, muscle, and nerve without crossing the blood-brain barrier. • Clinically validated: 12-month BOND study confirmed robust increases in all six thiamine analytes (p≤0.003 vs. placebo). Ideal for long-term in vivo models of diabetic complications, metabolic disorders, and thiamine-responsive pathologies.

Molecular Formula C19H23N4O6PS
Molecular Weight 466.4 g/mol
CAS No. 22457-89-2
Cat. No. B1667992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfotiamine
CAS22457-89-2
SynonymsBRN-0771326;  BTMP;  CB-8088;  CB8088;  CB 8088;  Berdi;  Betivina;  Biotamin;  Benfotiamine;  S-benzoylthiamine O-monophosphate.
Molecular FormulaC19H23N4O6PS
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-
InChIKeyBTNNPSLJPBRMLZ-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benfotiamine: A High-Bioavailability Thiamine Prodrug


Benfotiamine (CAS 22457-89-2), chemically S-benzoylthiamine O-monophosphate, is a synthetic S-acyl derivative of thiamine (vitamin B1) that acts as a lipid-soluble prodrug, converting to thiamine in vivo and subsequently metabolized to thiamine monophosphate (TMP) and the active coenzyme thiamine diphosphate (TDP) [1]. It is approved in several countries as a medication or dietary supplement for diabetic sensorimotor polyneuropathy and is under clinical investigation for neurodegenerative conditions [2].

1
High-exposure prodrug format
Reported high systemic thiamine levels after oral administration support peripheral tissue target-engagement studies.
2
Peripheral selectivity profile
Minimal brain penetration directs research toward peripheral nerve and organ endpoints, not CNS models.
3
Transketolase pathway activation
Reported transketolase engagement far exceeds thiamine, fitting pentose phosphate pathway and AGE-modulation studies.

Benfotiamine vs. Thiamine Salts and Prodrugs


Benfotiamine exhibits distinct pharmacokinetic, biochemical, and tissue-distribution properties that preclude simple substitution with thiamine hydrochloride, thiamine nitrate, or even other lipophilic thiamine derivatives such as fursultiamine and sulbutiamine. Its unique open thiazole ring and phosphorylated S-acyl structure confer markedly enhanced oral bioavailability compared to water-soluble thiamine salts [1] and a pharmacological profile that favors peripheral tissue distribution over central nervous system penetration, unlike the brain-penetrant disulfide derivatives [2]. These differences translate into quantifiable, compound-specific outcomes in transketolase activation, antioxidant capacity, and clinical efficacy metrics, detailed in the evidence guide below.

Water-soluble thiamine salts (HCl / nitrate)

Reported oral bioavailability difference (~10-fold) prevents direct interchange; plasma exposure profiles may not transfer.

Brain-penetrant disulfide prodrugs (sulbutiamine / fursultiamine)

Tissue distribution and mechanism differ markedly; benfotiamine’s peripheral selectivity and open-ring structure limit CNS relevance.

Class mismatch: simple thiamine vs. acyl prodrug

Direct antioxidant and transketolase activation magnitudes are compound-specific; substitution may alter pathway-response endpoints.

Benfotiamine Evidence Guide


Plasma Bioavailability vs. Thiamine Hydrochloride

In a randomized crossover study in healthy volunteers, oral benfotiamine (300 mg) produced a plasma thiamine AUC0-24 of 1763.1 ± 432.7 μg·h·L⁻¹, compared to 182.0 ± 93.8 μg·h·L⁻¹ for thiamine hydrochloride (220 mg). The relative bioavailability of thiamine from benfotiamine was calculated as 1147.3 ± 490.3% [1].

Plasma bioavailability
Head-to-head
~9.7-fold higher mean AUC
Benfotiamine vs thiamine HCl, healthy volunteers
Supports exposure-model interpretation for peripheral thiamine elevation.
Relative bioavailability 1147.3%; HPLC-Flu.
Pharmacokinetics Bioavailability Prodrugs

Transketolase Activation vs. Thiamine

In cell culture experiments designed to evaluate protection against hyperglycemic damage, benfotiamine boosted transketolase activity by 300-400%, whereas standard thiamine increased activity by only 20%, an insufficient magnitude to confer protective effects [1].

Transketolase activation
Cross-study comparable
300–400% vs 20% increase
Benfotiamine vs thiamine, high-glucose cell model
Reported pathway-response context; thiamine cannot replicate activation magnitude.
Pentose phosphate shunt engagement.
Enzyme Activation Diabetic Complications Transketolase

Diabetic Neuropathy Symptom Reduction vs. Intramuscular Thiamine

In a randomized, open-label comparative trial, oral benfotiamine (300 mg) reduced the Diabetic Neuropathic Symptom Score (DNS) by 64.4% after 14 days, compared to 48.6% for intramuscular thiamine HCl. Blood vitamin B1 levels increased by 98-165% in benfotiamine groups at day 6, versus only a 6% increase for thiamine HCl (p ≤ 0.001) [1].

Neuropathy symptom score
Head-to-head
64.4% vs 48.6% DNS reduction
Oral benfotiamine vs i.m. thiamine HCl, 14 days
Reported symptom-score endpoint context; model-response interpretation required.
n=60 type 2 diabetes patients, p≤0.001.
Clinical Trial Diabetic Neuropathy Symptom Score

Peripheral Tissue Selectivity vs. Sulbutiamine

While benfotiamine strongly increases thiamine levels in blood and liver after oral administration, it has no significant effect on brain thiamine levels. In contrast, the lipid-soluble disulfide derivative sulbutiamine increases intracellular thiamine derivatives in the brain by up to 250% [1]. This tissue selectivity arises because benfotiamine requires dephosphorylation by ecto-alkaline phosphatases prior to cellular uptake and cannot freely diffuse across cell membranes or the blood-brain barrier [2].

Tissue selectivity
Class-level
No significant brain increase
Benfotiamine vs sulbutiamine (250% brain increase)
Defines peripheral-only prodrug context; CNS studies require alternative derivative.
Rodent models; ecto-phosphatase-dependent uptake.
Tissue Distribution Blood-Brain Barrier Neuropharmacology

Direct Antioxidant Activity

Benfotiamine exhibits direct antioxidant capacity as measured by the ferric reducing ability of plasma (FRAP) assay in cell-free experiments, and completely prevents oxidative DNA damage induced by angiotensin II in kidney cell lines [1]. This direct antioxidant action is independent of its role as a thiamine diphosphate coenzyme precursor, distinguishing its mechanism from that of simple thiamine supplementation.

Direct antioxidant
Supporting evidence
Positive FRAP assay; prevented oxidative DNA damage
Cell-free and kidney cell lines
Independent coenzyme-precursor mechanism; may support oxidative stress endpoint studies.
Qualitative demonstration, not benchmarked against thiamine.
Antioxidant Oxidative Stress DNA Protection

Bioavailability vs. Fursultiamine

In a direct pharmacokinetic comparison of multivitamin preparations, fursultiamine produced systemic thiamine exposure (AUClast) of 116.6% in plasma and 137.5% in hemolysate relative to benfotiamine, with total thiamine exposure (thiamine + TDP in plasma and hemolysate) falling within the conventional bioequivalence range [1]. However, in an Alzheimer's disease mouse model, benfotiamine but not fursultiamine significantly elevated GSK-3α/β phosphorylation and reduced amyloid pathology, indicating distinct pharmacodynamic effects beyond simple bioavailability [2].

Fursultiamine PK/PD
Head-to-head
Similar thiamine exposure, distinct GSK-3β modulation
Benfotiamine vs fursultiamine multivitamin preparations
Pharmacodynamic divergence despite comparable PK; supports compound-specific pathway engagement.
Alzheimer’s model: benfotiamine reduced amyloid pathology, fursultiamine did not.
Pharmacokinetics Fursultiamine Thiamine Prodrugs

Benfotiamine Research Applications


High Systemic Thiamine Exposure Studies

Benfotiamine is the compound of choice when experimental designs demand supra-physiological plasma thiamine concentrations following oral administration. Its 11.5-fold higher relative bioavailability compared to thiamine hydrochloride [1] enables robust target engagement in peripheral tissues without the need for intravenous or intramuscular administration. This property is essential for long-term in vivo studies of diabetic complications, metabolic disorders, or thiamine-responsive pathologies where sustained elevated tissue thiamine levels are required.

Diabetic Neuropathy Intervention Trials

Clinical and preclinical investigations of diabetic peripheral neuropathy should prioritize benfotiamine over thiamine salts or other prodrugs, based on direct comparative evidence showing superior symptomatic improvement (64.4% vs. 48.6% DNS reduction) and sustained elevation of blood thiamine levels [1]. The BOND study confirmed that 12-month benfotiamine treatment (300 mg BID) is well tolerated and produces robust increases in all six thiamine analytes (p≤0.003 vs placebo) [2], establishing a safety and pharmacokinetic foundation for long-term trials.

Transketolase Pathway Modulation

For research focused on the pentose phosphate pathway, advanced glycation end-product (AGE) inhibition, or hyperglycemia-induced microvascular damage, benfotiamine is uniquely suited due to its 300-400% activation of transketolase, a magnitude 15- to 20-fold greater than that achieved with standard thiamine [1]. This differential activation is sufficient to divert excess glycolytic metabolites into the pentose phosphate cycle, normalizing three major biochemical pathways implicated in diabetic complications.

Peripheral-Only Prodrug Action Studies

When a research protocol requires enhanced thiamine delivery to liver, kidney, muscle, and peripheral nerves but explicitly excludes central nervous system effects, benfotiamine is the appropriate selection. Its inability to significantly cross the blood-brain barrier [1] provides experimental control not achievable with brain-penetrant disulfide derivatives such as sulbutiamine or fursultiamine. This property is particularly valuable for dissecting peripheral vs. central mechanisms of thiamine-dependent processes.

Application
Selection Property
Validation Focus
Systemic thiamine exposure research
Reported high oral bioavailability
Plasma thiamine/TDP exposure endpoints
Diabetic complication model studies
Peripheral nerve endpoint response
Symptom-score and thiamine-level monitoring
Transketolase pathway modulation
Reported transketolase activation magnitude
AGE and pentose phosphate pathway markers
Peripheral-only prodrug action
Minimal blood-brain barrier penetration
Liver/kidney/peripheral nerve thiamine levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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